N-(2-(6-(ethylthio)-4-(isopropylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,3-diphenylpropanamide
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Overview
Description
N-(2-(6-(ethylthio)-4-(isopropylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,3-diphenylpropanamide is a complex organic compound that has piqued the interest of researchers for its unique structure and potential applications in various fields. The distinct combination of its chemical groups endows it with interesting chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound generally involves multi-step reactions beginning with the preparation of key intermediates, followed by condensation and functional group modifications. Each step is characterized by specific reagents and conditions:
Preparation of the 1H-pyrazolo[3,4-d]pyrimidine core: : This step often involves cyclization reactions using suitable starting materials, such as hydrazine derivatives and β-ketoesters.
Introduction of the ethylthio and isopropylamino groups: : These groups are introduced via substitution reactions, utilizing reagents like ethyl thiolate and isopropylamine under conditions like reflux or room temperature.
Final attachment of the 3,3-diphenylpropanamide group: : This step can be achieved through amide bond formation reactions, employing reagents like acyl chlorides or carboxylic acids with coupling agents such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (Dicyclohexylcarbodiimide).
Industrial Production Methods
On an industrial scale, the production of this compound would require optimized synthetic routes that prioritize cost-effectiveness, yield, and safety. This often involves:
Large-scale synthesis of intermediates: : Ensuring a consistent supply of high-purity intermediates.
Streamlining reaction conditions: : Utilizing continuous flow reactors or microwave-assisted synthesis to enhance reaction rates and yields.
Purification processes: : Employing techniques like recrystallization, distillation, and chromatography to achieve high-purity final products.
Chemical Reactions Analysis
Types of Reactions
N-(2-(6-(ethylthio)-4-(isopropylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,3-diphenylpropanamide is capable of undergoing various types of chemical reactions, such as:
Oxidation: : This reaction may lead to the formation of sulfoxides or sulfones, especially at the ethylthio group.
Reduction: : Possible at the nitro group (if present), resulting in amine derivatives.
Substitution: : Both nucleophilic and electrophilic substitution reactions can occur, particularly at the amino and aromatic positions.
Common Reagents and Conditions
Oxidation reagents: : Manganese dioxide (MnO2), hydrogen peroxide (H2O2), or potassium permanganate (KMnO4).
Reduction reagents: : Sodium borohydride (NaBH4), lithium aluminium hydride (LiAlH4), or catalytic hydrogenation.
Substitution reagents: : Alkyl halides, amines, or acyl chlorides under suitable reaction conditions like solvent choice and temperature control.
Major Products Formed
The products of these reactions vary based on the reaction conditions and reagents used, typically leading to derivatives with modified functional groups that may display different chemical or biological properties.
Scientific Research Applications
N-(2-(6-(ethylthio)-4-(isopropylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,3-diphenylpropanamide has extensive applications in scientific research, including:
Biology: : Investigated for its interactions with various biomolecules, potentially serving as a lead compound for drug development.
Medicine: : Explored for its therapeutic potential in treating diseases, possibly targeting specific receptors or enzymes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways:
Molecular Targets: : These could include enzymes, receptors, or ion channels that are crucial for various biological processes.
Pathways Involved: : The compound may modulate signaling pathways, leading to altered cellular responses. For example, it could inhibit or activate key enzymes, thereby affecting metabolic or signaling pathways.
Comparison with Similar Compounds
N-(2-(6-(ethylthio)-4-(isopropylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,3-diphenylpropanamide can be compared with other pyrazolo[3,4-d]pyrimidine derivatives:
Similar Compounds: : Include molecules like N-(2-(6-(methylthio)-4-amino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,3-diphenylpropanamide.
Uniqueness: : The ethylthio and isopropylamino substitutions at specific positions confer distinct chemical and biological properties, differentiating it from other similar compounds in terms of activity and selectivity.
This overview captures the core elements of this compound, from its synthesis to its broad range of applications. It's quite the molecule!
Properties
IUPAC Name |
N-[2-[6-ethylsulfanyl-4-(propan-2-ylamino)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-3,3-diphenylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32N6OS/c1-4-35-27-31-25(30-19(2)3)23-18-29-33(26(23)32-27)16-15-28-24(34)17-22(20-11-7-5-8-12-20)21-13-9-6-10-14-21/h5-14,18-19,22H,4,15-17H2,1-3H3,(H,28,34)(H,30,31,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULQPAURWSAAWRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC(=C2C=NN(C2=N1)CCNC(=O)CC(C3=CC=CC=C3)C4=CC=CC=C4)NC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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